2-Iodo-1,3-diisopropylbenzene

Vue d'ensemble

Description

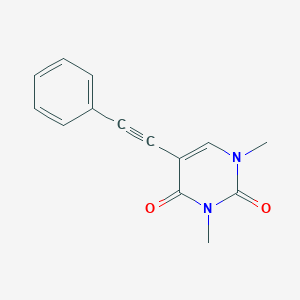

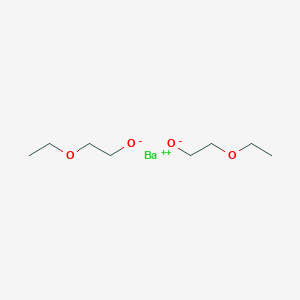

2-Iodo-1,3-diisopropylbenzene is an organic compound with the molecular formula C12H17I . It has an average mass of 288.168 Da and a mono-isotopic mass of 288.037476 Da . This compound is related to 1,3-Diisopropylbenzene, an aromatic hydrocarbon with the formula C6H4(CHMe2)2 .

Molecular Structure Analysis

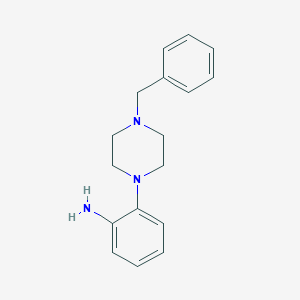

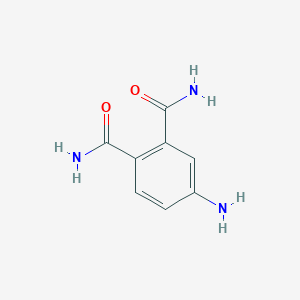

The molecular structure of 2-Iodo-1,3-diisopropylbenzene consists of a benzene ring substituted with two isopropyl groups and one iodine atom . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound: the isopropyl groups are located at the 1 and 3 positions, and the iodine atom is at the 2 position .Physical And Chemical Properties Analysis

2-Iodo-1,3-diisopropylbenzene has a density of 1.4±0.1 g/cm3, a boiling point of 268.7±29.0 °C at 760 mmHg, and a flash point of 119.2±13.3 °C . It has a molar refractivity of 67.5±0.3 cm3, a polarizability of 26.8±0.5 10-24 cm3, and a molar volume of 211.7±3.0 cm3 .Applications De Recherche Scientifique

Photocatalytic Organic Reactions

2-Iodo-1,3-diisopropylbenzene derivatives have been demonstrated to be effective in photocatalytic organic reactions. Specifically, Iodo-Bodipy immobilized on porous silica was used as an efficient, recyclable photocatalyst for photoredox catalytic tandem oxidation-[3+2] cycloaddition reactions. These reactions were instrumental in the synthesis of complex organic structures like pyrrolo[2,1-a]isoquinoline (Guo et al., 2013). Similarly, Iodo-Bodipys were employed as organic catalysts for different photoredox catalytic organic reactions, notably the aza-Henry reaction and C–H arylation of heteroarenes with diazonium salts. These reactions were expedited by the Iodo-Bodipys, showcasing their efficiency and versatility as photocatalysts (Huang & Zhao, 2013).

Aerobic Oxidation of Organic Compounds

The compound has been investigated in the context of aerobic oxidation of organic compounds. A study detailed the aerobic oxidation of 1,3,5-triisopropylbenzene using N-hydroxyphthalimide (NHPI) as a key catalyst, yielding phenol derivatives with an isopropyl moiety. These derivatives are valuable as pharmaceutical starting materials, indicating the potential application of 2-Iodo-1,3-diisopropylbenzene in medicinal chemistry (Aoki et al., 2005).

Zeolite Characterization

The isomerization and disproportionation of derivatives of 2-Iodo-1,3-diisopropylbenzene, like 1,3-diisopropylbenzene, were utilized to characterize the effective pore size of large and extra-large pore zeolites. This application in zeolite characterization is crucial for understanding and optimizing catalytic reactions in various industrial processes (Chen et al., 2007).

Safety and Hazards

The safety data sheet for 1,3-Diisopropylbenzene, a related compound, indicates that it is a combustible liquid . Precautions should be taken to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment should be used, and the substance should be stored in a well-ventilated place .

Mécanisme D'action

Target of Action

Iodobenzene, a related compound, has been shown to interact with endoglucanase f

Mode of Action

The exact mode of action of 2,6-Diisopropyliodobenzene is not well-documented. It’s important to note that the mode of action of a compound is highly dependent on its chemical structure and the nature of its target. Given its structural similarity to iodobenzene, it may share some of its interaction mechanisms .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2,6-Diisopropyliodobenzene, it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the stability of the compound, potentially influencing its efficacy.

Propriétés

IUPAC Name |

2-iodo-1,3-di(propan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17I/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYZPYVCTLOROS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432936 | |

| Record name | 2-Iodo-1,3-diisopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-1,3-diisopropylbenzene | |

CAS RN |

163704-47-0 | |

| Record name | 2-Iodo-1,3-diisopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B170207.png)